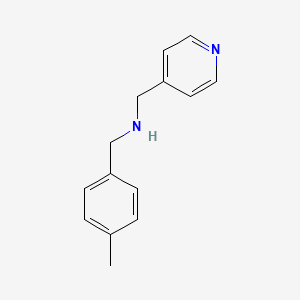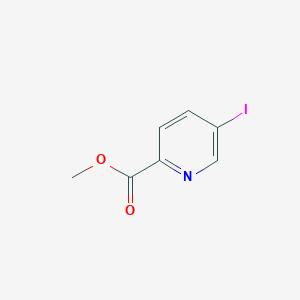
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
Vue d'ensemble
Description
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” is a chemical compound with the molecular formula C12H16ClNO4 . It is also known as "Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” involves several steps. One method involves heating a solution of “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” and formamidine acetate in ethanol at reflux for several hours . This compound is also used as an intermediate in the synthesis of gefitinib .Applications De Recherche Scientifique
Antitumor Potential
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” has been used in the synthesis of novel 2-substituted 4-anilinoquinazolines . These compounds have shown promising antitumor potential when evaluated against MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines . The synthesized compounds 7d and 7f were found effective in breast cancer cell line with IC 50 values 40.64 μM and 44.98 μM at 72 h, respectively .
Synthesis of Quinazoline Derivatives
This compound has been used as a starting material in the synthesis of quinazoline derivatives . Quinazolines are considered as a significant compound for the union of various physiological noteworthiness and pharmacologically used molecules .
Development of Anticancer Agents
The experimental evidences from the antitumor potential of the synthesized compounds provide significant information for the design and development of further potent anticancer agents .
Synthesis of Protein Kinase Inhibitors
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” has been used in the improved synthesis of protein kinase inhibitors such as tandutinib, erlotinib, and gefitinib . These inhibitors have become important targets for selective cancer therapies .
Treatment of Non-Small-Cell Lung Cancer (NSCLC)
Erlotinib, one of the protein kinase inhibitors synthesized using “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate”, has been used for the treatment of non-small-cell lung cancer (NSCLC) .
Treatment of Myeloid Leukemia or Advanced Myelodysplasia (MDS)
Tandutinib, another protein kinase inhibitor synthesized using this compound, is in phase II clinical trials for myeloid leukemia (ML) or advanced myelodysplasia (MDS) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-6-8(12(15)17-2)9(14)7-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMTEYWDWYKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)
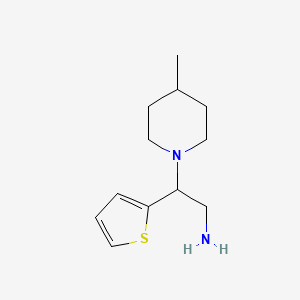
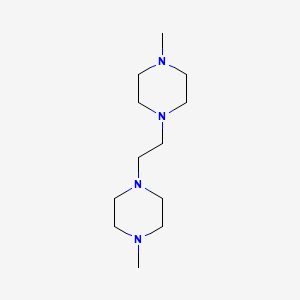
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)

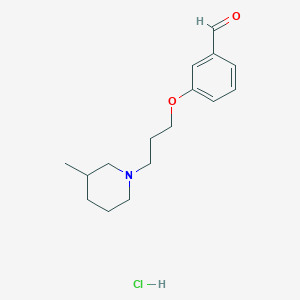
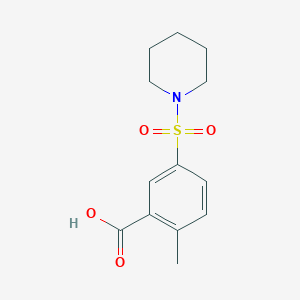
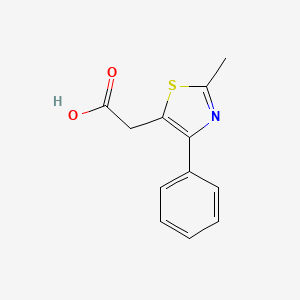
![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

